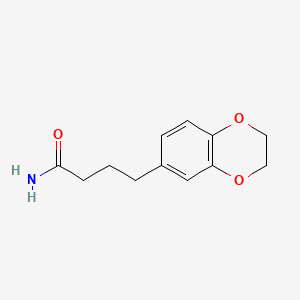

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide” is a chemical compound with the empirical formula C12H15NO3 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) to yield various derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=C(CCC)NC1=CC2=C(C=C1)OCCO2 .

Scientific Research Applications

Anticonvulsant Agents

Research has been focused on the design and synthesis of new hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. These hybrids incorporate chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide, aiming to create compounds with broad spectra of activity across preclinical seizure models. Initial screenings have identified several compounds that demonstrated significant protection against seizures, showcasing their potential as novel anticonvulsant agents (Kamiński et al., 2015).

Antitumor Activity

The synthesis and evaluation of new 3-benzyl-4(3H)quinazolinone analogues have been explored for their antitumor activity. Some compounds in this series have shown remarkable broad-spectrum antitumor activity, with potency significantly higher than the positive control 5-FU. These findings highlight the potential of 3-benzyl-4(3H)quinazolinone analogues as potent antitumor agents, suggesting their utility in the development of new therapeutic options for cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).

Antibacterial and Antifungal Agents

Compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine have been evaluated for their antimicrobial and antifungal activities. Some derivatives exhibited suitable antibacterial and antifungal potential, making them valuable therapeutic agents for treating infectious diseases. This research contributes to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Abbasi et al., 2020).

Anti-inflammatory Pharmaceuticals

The development of NOSH-Aspirin, a novel hybrid releasing both nitric oxide and hydrogen sulfide, represents a new class of anti-inflammatory pharmaceuticals. This compound has been synthesized and evaluated for its cell growth inhibitory properties, demonstrating significant potency without cellular toxicity. Its anti-inflammatory properties, comparable to aspirin, underscore its potential as a therapeutic agent for treating inflammatory conditions (Kodela et al., 2012).

Urease Inhibition

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and screened for their in vitro inhibitory potential against urease enzyme. These compounds have been found to be potent inhibitors, with one molecule inhibiting the enzyme competitively. This research provides valuable insights into the development of new therapeutic agents for treating diseases associated with urease activity (Nazir et al., 2018).

Future Directions

properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSFISGAVYKHOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2670699.png)

![6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2670701.png)

![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2670706.png)

![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)

![1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B2670714.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2670715.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2670719.png)

![methyl 4-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2670720.png)

![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B2670721.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2670722.png)